molecular formula C44H71NO13 B574572 DL-Okadaic acid ammonium salt CAS No. 175522-42-6

DL-Okadaic acid ammonium salt

Cat. No.: B574572
CAS No.: 175522-42-6
M. Wt: 822.046
InChI Key: ZBOMSHVRJSJGNR-GHIYGBLASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-Okadaic acid ammonium salt involves the extraction of Okadaic acid from marine dinoflagellates, followed by its conversion to the ammonium salt form. The reaction conditions typically include the use of solvents such as water, dimethyl sulfoxide, and ethanol .

Industrial Production Methods: Industrial production of this compound is primarily based on the large-scale cultivation of dinoflagellates, followed by extraction and purification processes. The compound is then converted to its ammonium salt form through a series of chemical reactions involving ammonium hydroxide .

Chemical Reactions Analysis

Types of Reactions: DL-Okadaic acid ammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Biological Activity

DL-Okadaic acid ammonium salt, a potent marine biotoxin, has garnered significant attention in scientific research due to its unique biological activities and mechanisms of action. This article provides a comprehensive overview of its biological activity, focusing on its effects on cellular processes, potential therapeutic applications, and implications for environmental and health sciences.

Overview of this compound

DL-Okadaic acid is a polyether compound primarily derived from marine dinoflagellates and is known for its role as a potent inhibitor of protein phosphatases 1 and 2A (PP1 and PP2A). This inhibition leads to hyperphosphorylation of various proteins, affecting numerous cellular functions, including cell cycle regulation, apoptosis, and signal transduction pathways . The ammonium salt form enhances its solubility in biological systems, making it a valuable tool for experimental applications.

The primary mechanism by which DL-Okadaic acid exerts its biological effects is through the inhibition of serine/threonine protein phosphatases. This inhibition results in:

  • Hyperphosphorylation : Increased phosphorylation of proteins involved in critical cellular processes.
  • Induction of Apoptosis : Activation of apoptotic pathways in various cell types, including Jurkat cells .
  • Cell Cycle Regulation : Disruption of normal cell cycle progression, leading to potential therapeutic applications in cancer research.

In Vitro Studies

In vitro studies have demonstrated the effects of DL-Okadaic acid on various cell lines:

Cell LineConcentration (nM)Effect
AGS0-100Inhibition of proliferation
MNK-450-100Induced apoptosis
Caco 20-100Inhibited growth

These studies indicate that DL-Okadaic acid can effectively inhibit cell proliferation and induce apoptosis across different cancer cell lines .

In Vivo Studies

In vivo studies have explored the effects of DL-Okadaic acid on animal models. Notably:

  • Ascites Formation : Mice treated with DL-Okadaic acid showed dose-dependent increases in ascites severity without significant liver damage, suggesting potential cardiotoxic effects .
  • Neurotoxicity : Administration in rodent models resulted in Tau phosphorylation and protein aggregation, which are characteristic features associated with neurodegenerative diseases like Alzheimer’s disease (AD) .

Case Studies

  • Toxicity Assessment in Medaka Larvae : A study assessed the biochemical responses of medaka larvae exposed to acute doses of DL-Okadaic acid. Results indicated significant oxidative stress, with decreased activities of antioxidant enzymes (SOD, CAT) and increased levels of oxidative damage markers (MDA) . Morphological anomalies were also observed, highlighting the developmental impacts of the toxin.
  • Neurodegeneration Model : Research utilizing DL-Okadaic acid as a tool to study AD revealed that it induces oxidative stress and mitochondrial dysfunction. This model has been instrumental in understanding mechanisms underlying neurodegeneration and evaluating potential therapeutic targets .

Comparative Analysis with Similar Compounds

DL-Okadaic acid shares similarities with other protein phosphatase inhibitors but exhibits unique properties:

CompoundMechanismUnique Features
Calyculin AInhibits PP1 and PP2AMore potent but less soluble
Microcystin-LRInhibits protein phosphatasesDifferent structural origin
TautomycinInhibits protein phosphatasesNatural product with distinct structure

DL-Okadaic acid's water solubility and specific inhibition profile make it particularly useful for laboratory studies .

Properties

IUPAC Name

azanium;2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H68O13.H3N/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOMSHVRJSJGNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H71NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

822.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155716-06-6
Record name Okadaic Acid Ammonium Salt
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